Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities . This compound features a piperidine ring, a pyridazine moiety, and an ester functional group, making it a versatile molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Esterification: The final step involves esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols, acidic or basic medium.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(pyridin-3-yloxy)piperidin-1-yl)acetate: Similar structure but with a pyridine moiety instead of a pyridazine moiety.
Ethyl 2-oxo-2-(pyridazin-3-yloxy)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Ethyl 2-oxo-2-(pyridazin-3-yloxy)piperidin-1-yl)butanoate: Similar structure but with a butanoate ester instead of an acetate ester.
These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17N3O4 |
---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
ethyl 2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H17N3O4/c1-2-19-13(18)12(17)16-8-4-5-10(9-16)20-11-6-3-7-14-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3 |
InChI-Schlüssel |
NRBZWWUTPOCCMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)N1CCCC(C1)OC2=NN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.